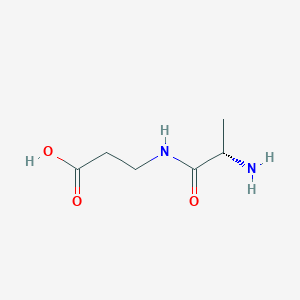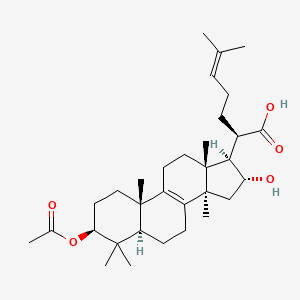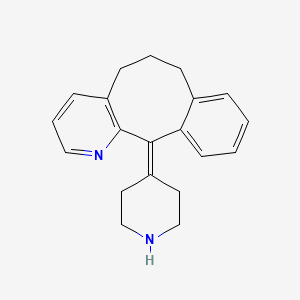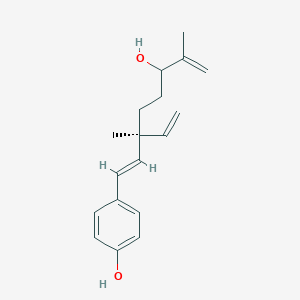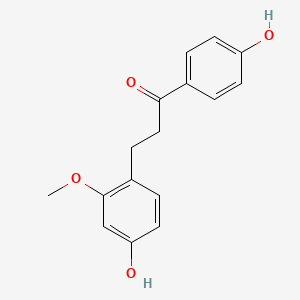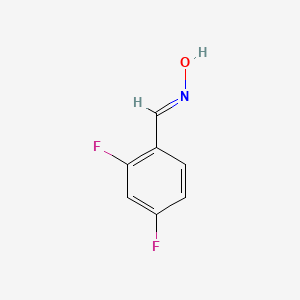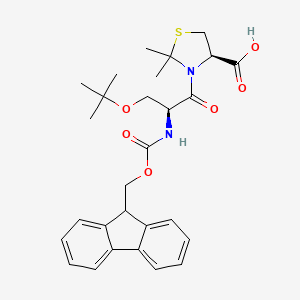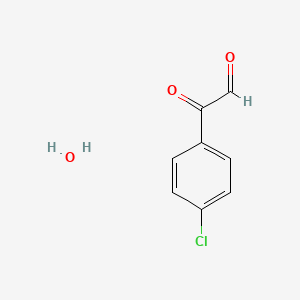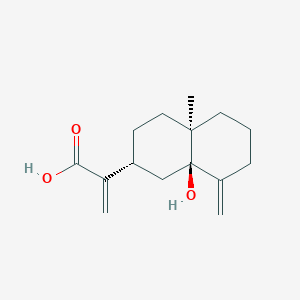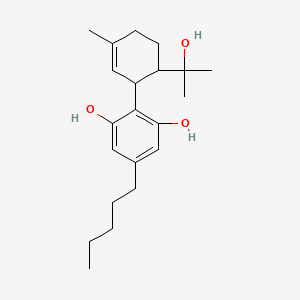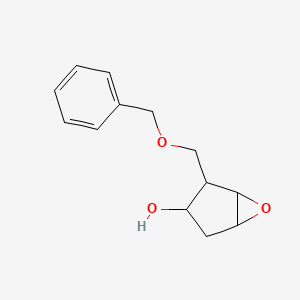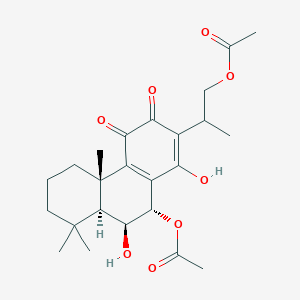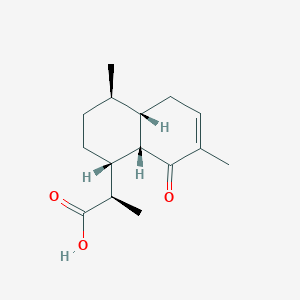
Arteannuin N
Übersicht
Beschreibung
Arteannuin N is a polyphenolic compound found in a variety of plants. It belongs to the family of flavonoids, which are natural compounds found in a variety of fruits, vegetables and other plants. Arteannuin N is known to have powerful antioxidant, anti-inflammatory and anti-microbial properties. It has been studied extensively in recent years and has been found to exhibit a wide range of beneficial effects on human health. In
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Effects
Arteannuin, particularly its derivative Artesunate, has been researched for its potential anti-tumor effects. Studies have found that it can induce cell apoptosis, antagonize angiogenesis, and reverse the immunosuppression of tumor cells, thereby garnering significant attention for its potential use in cancer treatment (He & Zhou, 2008).
Pharmacological Potential in Various Diseases
Arteannuin's pharmacological potential extends beyond malaria treatment. Research has identified it as a promising agent in treating a range of diseases. A study used reverse docking and various computational methods to pinpoint neprilysin, an acute lymphoblastic leukaemia antigen, as a top disease-related target of arteannuin, suggesting new clinical applications for the compound (Ye, Ling, & Chen, 2017).
Role in Immunity and Leukemia Resistance
Arteannuin extracted from Artemisia apiacea has been highlighted for its potential in resisting leukemia and regulating immunity. The extraction methods and their comparative effectiveness are discussed in research, indicating its potential therapeutic applications (Bai, 2013).
Potential in Synthesizing Pharmaceuticals
In pharmaceutical chemistry, arteannuin's ring skeleton has been a point of focus. Anodic coupling reactions have been used to construct this skeleton, which is crucial in synthesizing various pharmaceutical compounds. This demonstrates the compound's importance in the development of new drugs (Wu & Moeller, 2007).
Biosynthesis Research
Research into the biosynthesis of arteannuin and its derivatives like arteannuin B has provided insight into key intermediates involved in the process. Understanding these pathways is vital for exploring pharmaceutical applications and mass production of these compounds (Wang et al., 2010).
Anti-SARS-CoV-2 Potential
Arteannuin B, a derivative of arteannuin, has shown potential in combating SARS-CoV-2 in vitro. Its effectiveness in inhibiting the virus suggests a new avenue for research in antiviral drug development, particularly relevant in the context of the COVID-19 pandemic (Cao et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Arteannuin N, a derivative of the natural sesquiterpene lactone arteannuin B, has been found to exhibit antiproliferative properties for various tumor cell lines . The primary targets of Arteannuin N include neprilysin, also known as CD10, a common acute lymphoblastic leukemia antigen . Neprilysin is a key disease-related target of Arteannuin N .
Mode of Action
Arteannuin N interacts with its targets through a series of biochemical reactions. The activated methylene in Arteannuin N allows it to undergo Michael reactions . The N-nucleophiles can be cyclic (substituted piperazines, piperidines) and bicyclic amines . This interaction with its targets leads to changes in the cellular environment, contributing to its antiproliferative properties .
Biochemical Pathways
Arteannuin N affects several biochemical pathways. It has been found to modulate glycolysis in MCF7 tumor cells . Glycolysis is a critical pathway in cellular metabolism, and its modulation can have significant downstream effects, including changes in energy production and cellular growth .
Pharmacokinetics
The pharmacokinetics of Arteannuin N, including its absorption, distribution, metabolism, and excretion (ADME) properties, impact its bioavailability. Both Arteannuin N and its derivatives have similar pharmacokinetic and drug-likeness properties . These properties influence the compound’s effectiveness and its potential for use in clinical applications .
Result of Action
The molecular and cellular effects of Arteannuin N’s action are significant. It effectively diminishes the generation of nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) expression . Additionally, it decreases the mRNA expression and release of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-exposed RAW264.7 macrophages .
Action Environment
The action, efficacy, and stability of Arteannuin N can be influenced by environmental factors. For instance, the development of Arteannuin N sustained-release microspheres has been explored to improve its feasibility for clinical applications . These microspheres can provide a controlled release environment, enhancing the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-8-oxo-2,3,4,4a,5,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDIAJDXEYNLGO-WSLQDRLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC=C(C2=O)C)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arteannuin N | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



